2-Methyl-4-tosylmorpholine
Overview
Description
2-Methyl-4-tosylmorpholine is a chemical compound with the molecular formula C12H17NO3S. It is a derivative of morpholine, where the morpholine ring is substituted with a methyl group at the 2-position and a tosyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-tosylmorpholine typically involves the reaction of morpholine derivatives with tosyl chloride in the presence of a base. One common method includes the following steps:
Starting Materials: Morpholine, tosyl chloride, and a base such as triethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-tosylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the tosyl group, yielding the parent morpholine derivative.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent morpholine derivative.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-tosylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-tosylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the methyl and tosyl substitutions.
4-Tosylmorpholine: Similar structure but without the methyl group at the 2-position.
2-Methylmorpholine: Lacks the tosyl group at the 4-position.
Uniqueness
2-Methyl-4-tosylmorpholine is unique due to the presence of both the methyl and tosyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)sulfonylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)13-7-8-16-11(2)9-13/h3-6,11H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXWOKFNRGHQSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)S(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610815 | |
Record name | 2-Methyl-4-(4-methylbenzene-1-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503469-23-6 | |
Record name | 2-Methyl-4-(4-methylbenzene-1-sulfonyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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